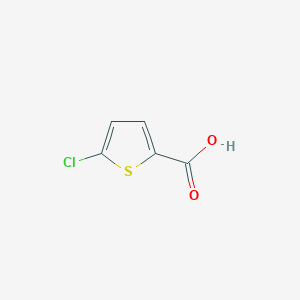
5-Chlorothiophene-2-carboxylic acid
Cat. No. B029374
Key on ui cas rn:
24065-33-6
M. Wt: 162.59 g/mol
InChI Key: QZLSBOVWPHXCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04017514
Procedure details


A mixture of 21.4 g (0.100 mole) of 1-tetradecanol, 5.9 g (0.146 mole) of sodium hydride (59.5% in oil) and 300 ml of dried xylene is heated to reflux with stirring for 2 hours then allowed to cool after which 7.5 g (0.046 mole ) of 5-chloro-2-thiophenecarboxylic acid is added. The mixture is refluxed for 64 hours after which the mixture is cooled and poured into a water-ice mixture, acidified with acetic acid, and extracted with the addition of ether. The ether is evaporated and aqueous layer extracted 5 times with water: strong ammonia solution (1:1). The combined aqueous extract is acidified with acetic acid. The solid obtained is crystallized twice from hexane to give 5-(tetradecyloxy)-2-thiophene carboxylic acid, M.P. 95°-96° C.




[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[H-].[Na+].C1(C)C(C)=CC=CC=1.Cl[C:27]1[S:31][C:30]([C:32]([OH:34])=[O:33])=[CH:29][CH:28]=1>C(O)(=O)C>[CH2:1]([O:15][C:27]1[S:31][C:30]([C:32]([OH:34])=[O:33])=[CH:29][CH:28]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(S1)C(=O)O
|
Step Three
[Compound]
|
Name
|
water ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 64 hours after which the mixture
|
|
Duration
|
64 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with the addition of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether is evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer extracted 5 times with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is crystallized twice from hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(S1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
